Methyl 4-(5-hydroxypyridin-3-yl)benzoate
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Overview
Description
Methyl 4-(5-hydroxypyridin-3-yl)benzoate is an organic compound with the molecular formula C13H11NO3. It is a derivative of benzoic acid and pyridine, featuring a hydroxyl group on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(5-hydroxypyridin-3-yl)benzoate can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and is conducted in a solvent like toluene or ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification processes such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-hydroxypyridin-3-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 4-(5-oxopyridin-3-yl)benzoate.
Reduction: Formation of 4-(5-hydroxypyridin-3-yl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 4-(5-hydroxypyridin-3-yl)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-(5-hydroxypyridin-3-yl)benzoate involves its interaction with specific molecular targets. For instance, it can act as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in medicinal chemistry for designing drugs that target metal-dependent enzymes . Additionally, its hydroxyl group can participate in hydrogen bonding, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-chloro-3-(5-hydroxypyridin-3-yl)benzoate: Similar structure but with a chlorine substituent.
3-hydroxypyridin-4-one derivatives: Compounds with similar pyridine-based structures and hydroxyl groups.
Uniqueness
Methyl 4-(5-hydroxypyridin-3-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzoate ester and a hydroxypyridine moiety makes it a versatile compound for various applications .
Properties
IUPAC Name |
methyl 4-(5-hydroxypyridin-3-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-13(16)10-4-2-9(3-5-10)11-6-12(15)8-14-7-11/h2-8,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQOTRITPQMBEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=CN=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682926 |
Source
|
Record name | Methyl 4-(5-hydroxypyridin-3-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258612-64-4 |
Source
|
Record name | Methyl 4-(5-hydroxypyridin-3-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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